2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
Description
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 2-position with a benzyloxy group containing a trifluoromethyl (-CF₃) moiety at the meta position of the benzyl ring. The trifluoromethyl group confers enhanced lipophilicity, metabolic stability, and electronic effects, making this compound valuable in pharmaceutical and agrochemical research . Its aldehyde functional group enables participation in condensation reactions, such as forming hydrazones or Schiff bases, which are critical intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDJEFILNNPTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397494 | |
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-45-8 | |
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid.
Reduction: 2-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
(a) 3-((2-Fluorobenzyl)oxy)benzaldehyde
- Structure : Benzaldehyde substituted at the 3-position with a 2-fluorobenzyloxy group.
- Key Differences : Replaces -CF₃ with a single fluorine atom, reducing steric bulk and altering electronic properties.
(b) 3-((4-Fluorobenzyl)oxy)benzaldehyde
- Structure : Similar to the above but with fluorine at the para position of the benzyl ring.
- Key Differences : Para-substitution may enhance symmetry and alter dipole moments compared to meta-CF₃ derivatives.
- Molecular Weight : 230.23 g/mol (lower than the trifluoromethyl analog due to absence of CF₃).
Methoxy and Chloro-Substituted Analogs
(a) 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Structure : Adds a methoxy (-OCH₃) group at the 4-position of the benzaldehyde core.
- Key Differences : Methoxy improves solubility and introduces hydrogen-bonding capacity.
- Applications : Explored in medicinal chemistry for modified pharmacokinetic profiles.
(b) 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Structure : Chlorine substitution at the 5-position of the benzaldehyde core.
- Key Differences : Chlorine increases molecular weight (MW ~298.65 g/mol) and may enhance halogen bonding in target interactions.
- Applications : Pesticide development (e.g., sulfonylurea herbicides) .
Heterocyclic Derivatives
(a) Pyrimidine-Based Benzaldehydes
- Examples :
- 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (MW 268.20 g/mol)
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
- Key Differences : Incorporates a pyrimidine ring, enabling π-π stacking and hydrogen bonding in drug-receptor interactions.
- Applications : Antiviral or anticancer agents due to pyrimidine’s prevalence in nucleic acid analogs.
(b) Diazirinyl Derivatives
- Example : 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde (MW 284.22 g/mol)
- Key Differences : Diazirine group enables photoaffinity labeling for studying protein-ligand interactions.
- Applications : Proteomics and chemical biology research .
Agrochemical Analogs
Triflusulfuron methyl ester and related sulfonylurea herbicides share structural motifs with this compound, particularly the trifluoromethyl group and aromatic aldehyde-derived backbones. These compounds inhibit acetolactate synthase (ALS), a target in plant growth regulation.
Biological Activity
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₁₁F₃O₂
- Molecular Weight : 280.2418 g/mol
- Structure : The compound contains a trifluoromethyl group which enhances its lipophilicity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the trifluoromethyl and methoxy substituents can significantly influence the compound’s binding affinity and selectivity, leading to various biological effects such as:
- Inhibition of Enzymes : It has been shown to interact with enzymes involved in cancer progression, potentially acting as an inhibitor.
- Receptor Modulation : The compound may modulate receptor activities, impacting cellular signaling pathways.
Biological Activity Studies
-
Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
These results indicate that while the compound exhibits potent activity against cancer cells, it shows minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
Cell Line IC50 (µM) Viability (%) at 10 µM (48h) Viability (%) at 20 µM (72h) MCF-7 8.47 ± 0.18 45.22% 21.24% HeLa 9.22 ± 0.17 46.77% 30.38% NIH-3T3 89.8 ± 1.9 >90% >90% - Mechanism Insights : In vitro studies demonstrated that treatment with this compound altered cell cycle progression in Jurkat cells, indicating its potential role in regulating cellular proliferation.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound on MCF-7 breast cancer cells. The findings revealed that at concentrations of 5 µM and above, the compound significantly reduced cell viability over time, with an observed IC50 value of approximately 8.47 µM after 48 hours of treatment.
Case Study 2: In Vivo Studies
Further investigations using chick chorioallantoic membrane assays indicated that the compound effectively inhibited angiogenesis in tumor models, supporting its potential as an anticancer therapeutic agent by disrupting blood vessel formation necessary for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
